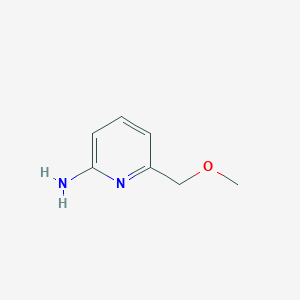

6-(Methoxymethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Methoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group (-CH2OCH3) attached to the sixth position of the pyridine ring and an amino group (-NH2) at the second position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The general reaction scheme is as follows:

-

Formation of Imine Intermediate

- 2-Aminopyridine reacts with formaldehyde in the presence of an acid catalyst to form an imine intermediate.

- Reaction conditions: Acidic medium, room temperature.

-

Reduction of Imine Intermediate

- The imine intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

- Reaction conditions: Reducing agent, room temperature to mild heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-(Methoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

- Major product: Pyridine N-oxide derivatives.

-

Reduction

- The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Major product: Reduced amine derivatives.

-

Substitution

- The amino group at the second position can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

- Major products: Substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), room temperature to mild heating.

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, room temperature to mild heating.

Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions, room temperature to mild heating.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Gamma-Secretase Modulation

One of the notable applications of 6-(Methoxymethyl)pyridin-2-amine is its role as a gamma-secretase modulator (GSM), which is critical in the context of Alzheimer's disease. Research indicates that derivatives of methoxypyridine, including this compound, have shown promise in reducing levels of amyloid beta (Aβ42), a peptide implicated in the pathogenesis of Alzheimer's disease. For instance, a study demonstrated that methoxypyridine-derived compounds effectively crossed the blood-brain barrier (BBB) and reduced Aβ42 levels in mouse models, suggesting their potential as therapeutic agents for Alzheimer's disease .

Antimicrobial Activity

Another significant application is its antimicrobial properties. A study focused on synthesizing Schiff base ligands derived from pyridine compounds, including this compound, found that these compounds exhibited antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The research involved in vitro evaluations that highlighted the effectiveness of these compounds as potential antimicrobial agents .

Synthesis and Derivative Studies

Synthesis of Derivatives

The synthesis of this compound allows for the exploration of various derivatives that can enhance its biological activity. For example, modifications to the B-ring structure of GSM analogs have led to improved solubility and potency against Aβ42 production. These modifications are crucial for developing more effective drugs with better pharmacokinetic profiles .

Complex Formation with Metal Ions

Research has also explored the formation of coordination complexes between this compound and transition metals such as cobalt (Co) and copper (Cu). These complexes were characterized for their potential applications in catalysis and materials science. The interaction between the ligand and metal ions can significantly alter the properties of the compound, making them suitable for various industrial applications .

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of 6-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethyl group and amino group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

6-(Methoxymethyl)pyridin-2-amine can be compared with other similar compounds, such as:

-

2-Aminopyridine

- Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

- Used as a precursor in the synthesis of various pyridine derivatives.

-

6-Methoxypyridin-2-amine

- Contains a methoxy group directly attached to the pyridine ring instead of a methoxymethyl group.

- Exhibits different reactivity and biological activities.

-

6-(Hydroxymethyl)pyridin-2-amine

- Contains a hydroxymethyl group (-CH2OH) instead of a methoxymethyl group.

- Shows different chemical properties and potential applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

6-(Methoxymethyl)pyridin-2-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxymethyl group at the 6-position and an amino group at the 2-position. This unique substitution pattern contributes to its distinctive chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Amino, Methoxy, Aromatic |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The compound's mechanism of action typically involves interaction with specific molecular targets, potentially modulating enzyme activity or protein function. For instance, it has been shown to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:

- Modulation of signaling pathways: The compound can influence pathways such as apoptosis and cell cycle regulation.

- Inhibition of tumor growth: In animal models, it has demonstrated the ability to reduce tumor size and proliferation rates .

The biological activity of this compound is attributed to its role as a ligand that interacts with various enzymes and receptors. The methoxymethyl group enhances the compound's binding affinity, allowing it to effectively modulate target proteins involved in critical biological processes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation: It can act on specific receptors, altering their activity and influencing downstream signaling cascades.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Lacks methoxymethyl group; simpler structure | Antimicrobial properties but less potent |

| 6-Methoxypyridin-2-amine | Contains a methoxy group; different reactivity | Moderate antimicrobial activity |

| 6-(Hydroxymethyl)pyridin-2-amine | Hydroxymethyl group instead of methoxymethyl | Similar antimicrobial effects |

This comparison highlights how the methoxymethyl substitution enhances solubility and reactivity, making this compound a versatile candidate for further research.

Case Studies and Research Findings

- Antimicrobial Efficacy Study: A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens.

- Anticancer Activity Investigation: In vivo studies using murine models indicated that doses of 50 mg/kg significantly reduced tumor growth rates compared to control groups .

- Mechanistic Insights: Computational modeling studies have provided insights into the binding interactions between the compound and target enzymes, suggesting potential for drug design applications .

Propiedades

IUPAC Name |

6-(methoxymethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNXUWKJJNYBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.